molecular formula C32H72O4Ti B085920 Tetrakis(2-ethylhexyl) titanate CAS No. 1070-10-6

Tetrakis(2-ethylhexyl) titanate

Cat. No.: B085920
CAS No.: 1070-10-6
M. Wt: 568.8 g/mol
InChI Key: IXNCIJOVUPPCOF-UHFFFAOYSA-N
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Description

Tetrakis(2-ethylhexyl) titanate, also known as titanium(IV) 2-ethylhexyloxide, is an organotitanium compound with the molecular formula C32H68O4Ti. It is a pale yellow liquid that is soluble in organic solvents and reacts with water. This compound is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Tetrakis(2-ethylhexyl) titanate can be synthesized through the reaction of titanium tetrachloride with 2-ethylhexanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the titanium tetrachloride. The general reaction is as follows:

TiCl4+4C8H17OHTi(OC8H17)4+4HClTiCl_4 + 4C_8H_{17}OH \rightarrow Ti(OC_8H_{17})_4 + 4HCl TiCl4​+4C8​H17​OH→Ti(OC8​H17​)4​+4HCl

In industrial production, the process involves careful control of temperature and pressure to ensure high yield and purity of the product. The reaction is usually carried out in a solvent such as toluene or xylene to facilitate the removal of hydrogen chloride gas.

Chemical Reactions Analysis

Tetrakis(2-ethylhexyl) titanate undergoes various chemical reactions, including:

  • Hydrolysis: : Reacts with water to form titanium dioxide and 2-ethylhexanol.

    Ti(OC8H17)4+2H2OTiO2+4C8H17OHTi(OC_8H_{17})_4 + 2H_2O \rightarrow TiO_2 + 4C_8H_{17}OH Ti(OC8​H17​)4​+2H2​O→TiO2​+4C8​H17​OH

  • Transesterification: : Acts as a catalyst in the transesterification of esters.

    RCOOR+ROHRCOOR+ROHRCOOR' + R''OH \rightarrow RCOOR'' + R'OH RCOOR′+R′′OH→RCOOR′′+R′OH

  • Polymerization: : Used as a catalyst in the polymerization of olefins and other monomers.

Common reagents used in these reactions include water, alcohols, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reactants.

Scientific Research Applications

Tetrakis(2-ethylhexyl) titanate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a catalyst in esterification and transesterification reactions, as well as in the polymerization of olefins.

    Biology: Employed in the preparation of biocompatible coatings for medical implants.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.

    Industry: Applied in the production of adhesives, sealants, and coatings due to its excellent adhesion and film-forming properties.

Mechanism of Action

The mechanism of action of tetrakis(2-ethylhexyl) titanate involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates the activation of the substrates, leading to enhanced reactivity. The compound can also form stable complexes with other molecules, which can further influence its catalytic activity.

Comparison with Similar Compounds

Tetrakis(2-ethylhexyl) titanate is unique compared to other organotitanium compounds due to its specific alkoxide ligands. Similar compounds include:

    Titanium(IV) butoxide: Used in similar applications but has different solubility and reactivity properties.

    Titanium(IV) isopropoxide: Commonly used in the synthesis of titanium dioxide nanoparticles.

    Titanium(IV) ethoxide: Employed in the preparation of various titanium-based materials.

These compounds share similar catalytic properties but differ in their physical and chemical characteristics, making this compound particularly suitable for specific applications.

Properties

CAS No.

1070-10-6

Molecular Formula

C32H72O4Ti

Molecular Weight

568.8 g/mol

IUPAC Name

2-ethylhexan-1-ol;titanium

InChI

InChI=1S/4C8H18O.Ti/c4*1-3-5-6-8(4-2)7-9;/h4*8-9H,3-7H2,1-2H3;

InChI Key

IXNCIJOVUPPCOF-UHFFFAOYSA-N

SMILES

CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Ti+4]

Canonical SMILES

CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.[Ti]

1070-10-6

physical_description

Liquid
Colorless liquid;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

Related CAS

104-76-7 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tetrakis(2-ethylhexyl) titanate improve the properties of Kevlar-phenolic composites?

A1: this compound acts as a coupling agent in Kevlar-phenolic composites, enhancing the adhesion between the Kevlar fibers and the phenolic resin. [, ] This interaction occurs at the fiber-matrix interface, leading to improved flexural strength and moisture resistance. [] Studies have shown that treating Kevlar fibers with 2% by weight of this compound leads to the most significant improvements in flexural properties. [] The enhanced adhesion arises from the titanate's ability to interact with both the hydroxyl groups on the Kevlar surface and the phenolic resin.

Q2: Can this compound be used as a catalyst in polymerization reactions?

A2: Yes, this compound can effectively catalyze ring-opening polymerization reactions. [] Research demonstrates its successful application in the polymerization of cyclic butylene 2,5-furandicarboxylate (CBFD) oligoesters. [] This catalytic activity enables the synthesis of poly(butylene 2,5-furandicarboxylate) with controlled molecular weights, offering a new pathway for furan-based polyester production. []

Q3: What are the potential applications of this compound in hair dye formulations?

A3: Research suggests that incorporating this compound into oxidative hair dye systems can enhance their performance. [] While the exact mechanism of action within the hair dye system requires further investigation, its presence, even at low concentrations (above 0.0001 wt.%), can contribute to improved dyeing outcomes. []

Q4: Are there other organotitanates explored for similar applications?

A4: Yes, beyond this compound, researchers have explored other organotitanates for modifying material properties and catalyzing polymerization reactions. Examples include tetraisopropyl titanate, tetra-n-butyl titanate, and titanate chelate compounds. [, ] These alternative organotitanates offer a range of chemical structures and reactivities, influencing their performance and suitability for specific applications.

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